N-(2-bromo-4-pyridyl)-N'-phenylurea
Description
N-(2-Bromo-4-pyridyl)-N'-phenylurea is a synthetic phenylurea derivative structurally analogous to the well-studied cytokinin N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU). While CPPU has been extensively researched for its role in promoting fruit growth, delaying senescence, and enhancing crop yields , the bromo-substituted variant remains less characterized. This compound belongs to a class of urea-based cytokinins, which mimic natural plant hormones but often exhibit higher stability and potency .
Properties
Molecular Formula |
C12H10BrN3O |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C12H10BrN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17) |
InChI Key |
OXFGQDKXUFDKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Phenylurea derivatives differ primarily in substituents on the pyridyl and phenyl rings. Key analogs include CPPU (chloro), TDZ (thidiazuron, a thiadiazolylurea), and CTPPU (a trifluoromethyl-substituted anticancer agent) .
Table 1: Physicochemical Comparison
*LogP: Octanol-water partition coefficient, indicating lipophilicity.
Key Observations :
- Bromo vs.
- Melting Points : Bromo substitution may elevate melting points compared to chloro analogs due to stronger van der Waals interactions .
Cytokinin Activity
CPPU is a potent cytokinin, inhibiting cytokinin oxidase (CKX) and activating receptors AHK3/AHK4 to delay senescence and promote cell division . The bromo analog’s activity can be inferred:
- Receptor Binding : Bromine’s electron-withdrawing effect may enhance hydrogen bonding with cytokinin receptors, but steric hindrance could reduce affinity compared to CPPU .
Table 2: Agricultural Efficacy of Phenylurea Derivatives
Notes:
- CPPU’s fruit-sizing effects are concentration-dependent; excess use accelerates cell degradation (e.g., kiwifruit storage issues) .
- Bromo analogs may exhibit similar trade-offs but require empirical validation.
Metabolic Stability and Toxicity
- Bromo Analog: Increased lipophilicity may prolong tissue retention, raising toxicity risks.
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